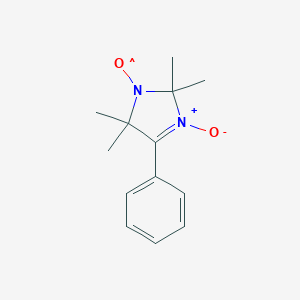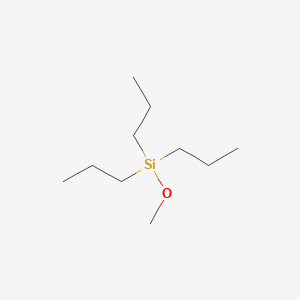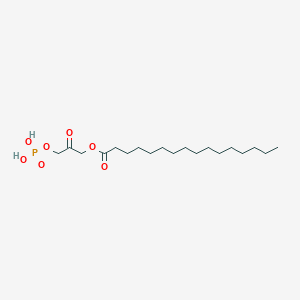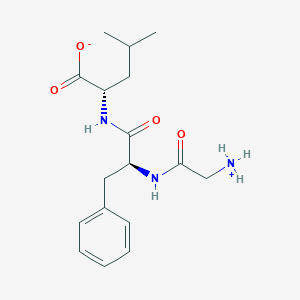
3-Isocyanatopyridine
Vue d'ensemble
Description
3-Isocyanatopyridine (3-IP) is an important chemical compound that has been used for a variety of purposes in the laboratory and industrial setting. It is a heterocyclic compound composed of a nitrogen atom bonded to an aromatic ring, with an isocyanato group attached to the nitrogen. Due to its unique structure, 3-IP has a variety of applications in both scientific research and industrial applications.
Applications De Recherche Scientifique
Recherche pharmaceutique
Le 3-Isocyanatopyridine est utilisé dans la recherche pharmaceutique pour le développement de nouveaux médicaments . Par exemple, il a été utilisé dans la synthèse de ligands bitopiques basés sur le Fallypride . Ces ligands ont été conçus pour améliorer la sélectivité de cet analogue de la benzamide pour le D3R par rapport au D2R . Les composés ayant un petit groupe alkyle avec un hétéroatome ont conduit à une amélioration de la sélectivité du D3R par rapport au D2R .
Synthèse chimique
Le this compound est utilisé comme réactif en synthèse chimique . Il est souvent utilisé dans la préparation d'autres composés chimiques en raison de sa réactivité .
Science des matériaux
En science des matériaux, le this compound peut être utilisé dans la synthèse de polymères et d'autres matériaux . Sa réactivité en fait un composant précieux dans la création de nouveaux matériaux .
Chromatographie
Le this compound peut être utilisé en chromatographie, une technique de laboratoire pour la séparation des mélanges . Il peut être utilisé comme composant de phase stationnaire ou comme agent de dérivatisation
Safety and Hazards
3-Isocyanatopyridine is classified as having acute toxicity (oral), skin irritation, eye irritation, respiratory sensitization, skin sensitization, and specific target organ toxicity (single exposure, respiratory system) . It is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
3-Isocyanatopyridine is a chemical compound with the empirical formula C6H4N2O
Mode of Action
Isocyanides, a group to which this compound belongs, have been found to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . .
Biochemical Pathways
Isocyanides have been found to affect key molecular pathways including glycolysis, the pentose phosphate pathway, oxidative phosphorylation, and the synthesis of fatty acids
Propriétés
IUPAC Name |
3-isocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c9-5-8-6-2-1-3-7-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVSKCXWMEDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375184 | |
| Record name | 3-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15268-31-2 | |
| Record name | 3-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanatopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper "Cycloamination of 3-Isocyanatopyridine-2-carboxylates"?
A1: The paper investigates the use of this compound-2-carboxylates as building blocks in the synthesis of bicyclic compounds. Specifically, it explores the cycloamination reactions of these compounds, a process where the isocyanate group (-N=C=O) and another functional group within the molecule react to form a ring structure []. This research highlights a potential synthetic route to access novel bicyclic structures with potential applications in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














